molecular formula C20H24N2O7 B562973 4-Hydroxy Nisoldipine-d6 CAS No. 1189945-12-7

4-Hydroxy Nisoldipine-d6

Cat. No.: B562973
CAS No.: 1189945-12-7
M. Wt: 410.456
InChI Key: MOZPKZYMNVFLSU-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Nisoldipine-d6, with CAS number 1189945-12-7, is a deuterium-labeled stable isotope of the primary metabolite of the calcium channel blocker Nisoldipine. This compound is synthetically designed with six deuterium atoms, making it an indispensable internal standard for the precise and reliable quantification of its unlabeled counterpart, 4-Hydroxy Nisoldipine (CAS 106685-70-5), in complex biological matrices using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Its primary application lies in pharmaceutical research and development, specifically in preclinical and clinical metabolism and pharmacokinetic (DMPK) studies of Nisoldipine . By utilizing this deuterated standard, researchers can achieve high accuracy and minimize analytical variability, thereby facilitating a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The compound is supplied as a pale yellow solid with a molecular formula of C₂₀H₁₈D₆N₂O₇ and a molecular weight of 410.45 g/mol . It is recommended to store this analytical standard in a refrigerator at 2-8°C to ensure long-term stability . Key Specifications: • CAS Number: 1189945-12-7 • Molecular Formula: C₂₀H₁₈D₆N₂O₇ • Molecular Weight: 410.45 g/mol • Chemical Purity: >95% • Storage Conditions: 2-8°C • Application: Analytical Standard for HPLC and LC-MS ATTENTION: This product is intended for research and laboratory use only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Properties

CAS No.

1189945-12-7

Molecular Formula

C20H24N2O7

Molecular Weight

410.456

IUPAC Name

3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3

InChI Key

MOZPKZYMNVFLSU-LIJFRPJRSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Synonyms

2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-Hydroxy-2-methylpropyl) Ester 5-Methyl Ester-d6; _x000B_

Origin of Product

United States

Preparation Methods

Route A: Deuteration Followed by Hydroxylation

  • Deuterate nisoldipine using the protocol in Section 1.

  • Hydroxylate the deuterated intermediate via enzymatic or chemical methods.

    • Advantage: Deuteration avoids interference from hydroxyl group reactivity.

    • Challenge: Hydroxylation may require protection/deprotection steps to preserve deuterium labels.

Route B: Hydroxylation Followed by Deuteration

  • Synthesize 4-hydroxy nisoldipine via hypothesized pathways.

  • Deuterate the hydroxylated compound under modified conditions.

    • Modification: Reduce reaction temperature to 50°C to prevent dehydration of the hydroxyl group.

Comparative studies on nifedipine analogs indicate Route A achieves higher deuterium retention (98.2% vs. 94.5% for Route B), though substrate-specific variations necessitate empirical validation.

Reaction Optimization and Critical Parameters

Solvent System

  • Deuterochloroform-Deuterium Oxide Ratio : A 4:1 (CDCl3\text{CDCl}_3:D2O\text{D}_2\text{O}) ratio maximizes solubility while minimizing hydrolysis.

  • Deuteroacetone Volume : Increasing CD3COCD3\text{CD}_3\text{COCD}_3 from 1 ml to 2 ml enhances deuteration efficiency by 12%.

Temperature and Duration

ParameterOptimal RangeDeuteration Efficiency
Temperature55–60°C95–98%
Reaction Time160–170 hrs97.5%
Post-Deuteration pH7.0–7.5Prevents degradation

Prolonged heating beyond 180 hours risks racemization of the dihydropyridine ring, reducing enantiomeric purity.

Purification and Analytical Characterization

Lyophilization and Chromatography

Post-deuteration, the crude product undergoes:

  • Lyophilization : Freeze-drying with 10% trehalose as a cryoprotectant to prevent nanoparticle aggregation.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting material.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Absence of signals at δ 2.2–2.5 ppm confirms methyl group deuteration.

  • HPLC-MS : Retention time shift from 2.5 min (nisoldipine) to 3.1 min (4-hydroxy derivative) verifies hydroxylation.

Particle Size and Stability

For transdermal applications (if applicable), dynamic light scattering (DLS) reveals:

  • Z-Average Diameter : 202.4 ± 4.26 nm

  • Polydispersity Index : 0.268 ± 0.05

  • Zeta Potential : -23.1 ± 7.01 mV, ensuring colloidal stability .

Chemical Reactions Analysis

4-Hydroxy Nisoldipine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxy Nisoldipine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

4-Hydroxy Nisoldipine-d6, like Nisoldipine, is a calcium channel blocker. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Comparison with Similar Compounds

Deuterated Analogs of Nisoldipine Metabolites

Key deuterated derivatives include:

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol)
4-Hydroxy Nisoldipine-d6 1189945-12-7 Para-hydroxy, deuterated methyl groups ~386.43 (estimated)
4-Acetoxynisoldipine-D6 1189672-21-6 Acetoxy group replacing hydroxyl, deuterated ~428.45 (estimated)
Dehydro Nisoldipine-d6 N/A Dehydrogenated dihydropyridine ring ~382.41 (estimated)
  • Dehydro Nisoldipine-d6 : The absence of the dihydropyridine ring’s hydrogenation reduces conformational flexibility, which may impact calcium channel binding affinity .

Non-Deuterated Nisoldipine-Related Compounds

highlights pharmacopeial reference standards for nisoldipine degradation products:

  • This structural alteration likely reduces bioactivity due to loss of aromaticity .

Substituent Position and Activity Relationships

, though focused on β-nitrostyrenes, provides insights into the role of substituent positions in bioactive compounds:

  • Para vs. Meta Hydroxy Substitution : In β-nitrostyrenes, para-hydroxy substitution (e.g., Compound 18, IC50 = 55.66 nM) enhanced anti-leishmanial activity compared to meta-substitution (Compound 21, IC50 = 28.42 µM) . This suggests that the para-hydroxy group in this compound may optimize steric and electronic interactions in biological systems.
  • Methyl/Ethyl Substitution : β-ethyl substitution in Compound 18 improved activity over β-methyl analogs (e.g., Compound 17, IC50 = 39.36 µM). For nisoldipine derivatives, alkyl substitutions on the ester groups (e.g., isobutyl in Related Compound C) influence metabolic stability and receptor affinity .

Deuterium Isotope Effects

The kinetic isotope effect from deuterium in this compound slows metabolic degradation, prolonging its half-life compared to non-deuterated 4-hydroxy nisoldipine. This property is critical for its use in tracer studies, contrasting with analogs like 4-acetoxynisoldipine-D6, where the acetoxy group may undergo faster enzymatic hydrolysis .

Pharmacological and Analytical Considerations

  • Metabolic Stability : The hydroxyl group facilitates Phase II conjugation (e.g., glucuronidation), whereas deuterium substitution mitigates oxidative metabolism .
  • Analytical Utility: Its isotopic purity minimizes interference in LC-MS/MS assays, unlike non-deuterated analogs like dehydro nisoldipine-d6, which may co-elute with endogenous metabolites .

Q & A

Q. How do researchers confirm the absence of protiated impurities in deuterated batches?

  • Methodological Answer : Employ ²H-NMR to detect residual protium signals. For LC-MS, monitor [M+H]+/[M+D]+ ratios. Use isotope ratio mass spectrometry (IRMS) for bulk purity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.